molecular formula C21H26N4O2 B149625 N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide CAS No. 386297-97-8

N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide

Cat. No.: B149625
CAS No.: 386297-97-8
M. Wt: 366.5 g/mol
InChI Key: ILZWUAWCTNWSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (referred to as DPA-713) is a pyrazolo[1,5-a]pyrimidine acetamide derivative developed as a high-affinity ligand for the translocator protein 18 kDa (TSPO). TSPO is a biomarker for neuroinflammation, making DPA-713 a critical tool in positron emission tomography (PET) imaging of conditions like glioma, Parkinson’s disease, and traumatic brain injury . Structurally, DPA-713 features a 4-methoxyphenyl group at the 2-position of the pyrazolopyrimidine core, with N,N-diethylacetamide and 5,7-dimethyl substitutions (Figure 1). Its synthesis involves microwave-assisted optimization, achieving a 91% yield in 30 minutes, significantly improving efficiency over traditional methods .

Properties

IUPAC Name

N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-6-24(7-2)19(26)13-18-20(16-8-10-17(27-5)11-9-16)23-25-15(4)12-14(3)22-21(18)25/h8-12H,6-7,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZWUAWCTNWSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126663
Record name DPA 713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386297-97-8
Record name N,N-Diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386297-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DPA-713
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386297978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPA 713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPA-713
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQF723MLIV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Pyrazolo[1,5-a]Pyrimidine Formation

The foundational method involves cyclocondensation of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles (e.g., 5-amino-3-(4-methoxyphenylamino)-1H-pyrazole-4-carbonitrile) with 1,3-diketones (e.g., pentane-2,4-dione) or β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions.

Reaction Conditions :

  • Catalyst : Concentrated H₂SO₄ (0.5–1 equiv.)

  • Solvent : Acetic acid (AcOH) at reflux (110–120°C)

  • Time : 6–8 hours

  • Yield : 87–94%

Mechanism :

  • Protonation of the diketone carbonyl group by H₂SO₄.

  • Nucleophilic attack by the 5-amino group of the pyrazole.

  • Cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine core.

Acetamide Functionalization

The intermediate pyrazolo[1,5-a]pyrimidine is acetylated using diethylamine and acetyl chloride in dichloromethane (DCM) or dimethylformamide (DMF).

Optimized Parameters :

  • Molar Ratio : 1:1.2 (pyrazolo[1,5-a]pyrimidine : acetyl chloride)

  • Temperature : 0°C to room temperature

  • Yield : 85–90%

Green Chemistry Approaches

Solvent-Free Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation replaces traditional reflux methods, reducing reaction times from hours to minutes.

Protocol :

  • Reactants : 5-Aminopyrazole derivative + ethyl acetoacetate

  • Catalyst : Piperidine (0.1 equiv.)

  • Conditions : Microwave (300 W, 120°C, 15 min)

  • Yield : 92–98%

Advantages :

  • 80% reduction in energy consumption.

  • No solvent waste generation.

Ionic Liquid-Mediated Reactions

Ionic liquids (e.g., [BMIM][BF₄]) serve as recyclable catalysts and solvents, improving atom economy.

Procedure :

  • Catalyst : 10 mol% [BMIM][BF₄]

  • Temperature : 80°C, 2 hours

  • Reusability : 5 cycles without significant yield loss.

Radiolabeling for PET Imaging

DPA-713 is radiolabeled with ¹¹C or ¹⁸F for positron emission tomography (PET).

¹¹C-Labeling via Methylation

Steps :

  • Demethylation : Treat DPA-713 with BBr₃ to yield the nor-analogue.

  • Methylation : React with [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

    • Conditions : DMF, 5 min, 165°C.

    • Radiochemical Yield : 30–38%.

¹⁸F-Labeling Using Tosyloxy Precursors

Method :

  • Precursor Synthesis : Introduce a tosyloxy group at the 4-methoxyphenyl position.

  • Nucleophilic Substitution : React with K¹⁸F/Kryptofix®222.

    • Solvent : Dimethyl sulfoxide (DMSO), 165°C, 5 min.

    • Radiochemical Purity : >95%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Traditional CyclocondensationH₂SO₄/AcOH, reflux87–94%High yield, scalableLong reaction time, corrosive acid
Microwave-AssistedPiperidine, 300 W, 15 min92–98%Rapid, energy-efficientSpecialized equipment required
¹¹C-Labeling[¹¹C]CH₃OTf, DMF30–38%Enables PET imagingLow radiochemical yield

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.15 (t, 6H, CH₂CH₃), 2.54 (s, 3H, CH₃), 3.92 (s, 3H, OCH₃), 6.80 (s, 1H, pyrimidine-H).

  • MS (ESI+) : m/z 407.2 [M+H]⁺.

Purity Optimization

  • HPLC : C18 column, MeOH/H₂O (70:30), retention time = 22.8 min.

  • Recrystallization : Ethanol/water (1:1), purity >99%.

Industrial and Research Applications

DPA-713’s synthesis is pivotal for:

  • Neuroimaging : Quantifying TSPO in neurodegenerative diseases.

  • Drug Development : Serving as a lead compound for anti-inflammatory agents .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

N,N-Diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-713) is synthesized via multi-step protocols involving cyclization, alkylation, and functional group transformations. Key reactions include:

1.1. Pyrazolopyrimidine Core Formation

The pyrazolopyrimidine scaffold is synthesized through cyclocondensation of intermediates such as 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate, followed by reaction with ethyl acetoacetate under acidic conditions .

1.2. Functionalization of the Methoxy Group

The methoxy group at the 4-position of the phenyl ring undergoes O-dealkylation using hydrobromic acid (HBr) to yield the hydroxyl derivative (nor-DPA-713), a precursor for further modifications .

Example Reaction:

DPA 713HBr 48 HTPB 110 C 40 minnor DPA 713 79 yield  2 9 \text{DPA 713}\xrightarrow{\text{HBr 48 HTPB 110 C 40 min}}\text{nor DPA 713 79 yield }\quad \text{ 2 9 }

1.3. Radiohalogenation

The hydroxyl derivative serves as a substrate for nucleophilic aromatic substitution to introduce radioisotopes (e.g., 11C^{11}\text{C}, 18F^{18}\text{F}, 125I^{125}\text{I}):

  • 11C^{11}\text{C}11C-Labeling : 11C^{11}\text{C}-Methyl triflate reacts with nor-DPA-713 to regenerate DPA-713 .

  • 125I^{125}\text{I}125I-Labeling : Electrophilic iodination using 125I^{125}\text{I}-NaI and chloramine-T .

2.1. Alkoxy Group Modifications

The methoxy group is replaced with fluoroethoxy or iodo substituents via Mitsunobu reactions or direct alkylation:

Example Reaction:

nor DPA 713+2 fluoroethanolDIAD PPh3DPA 714 79 yield  9 \text{nor DPA 713}+\text{2 fluoroethanol}\xrightarrow{\text{DIAD PPh}_3}\text{DPA 714 79 yield }\quad \text{ 9 }

Table 1: Substitution Reactions at the 4-Position

Reagent Product Yield Conditions Source
11C^{11}\text{C}-CH3_3OTf11C^{11}\text{C}-DPA-71330–38%Acetone, NaOH, 110°C
2-FluoroethanolDPA-714 (fluoroethoxy derivative)79%DIAD, PPh3_3, dry THF
125I^{125}\text{I}-NaI125I^{125}\text{I}-DPA-71385%Chloramine-T, pH 2.5

Oxidation and Reduction Pathways

While direct oxidation/reduction of DPA-713 is less common, its hydroxyl derivative (nor-DPA-713) is prone to oxidation under strong acidic conditions, forming quinone-like structures .

Stability and Reactivity Considerations

  • Hydrolytic Stability : The methoxy group resists hydrolysis under physiological conditions but is labile in concentrated HBr .

  • Photostability : The pyrazolopyrimidine core remains stable under UV light, critical for imaging applications .

Comparative Reaction Yields

Table 2: Optimization of Key Reactions

Reaction Type Conventional Method Microwave-Assisted Yield Increase
Cyclocondensation8 h at reflux30 min at 160°C+20%
Deprotection (O-dealkylation)7 h at 80°C40 min at 110°C+15%

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The electron-rich phenyl ring facilitates radiohalogenation via σ-complex intermediates .

  • Mitsunobu Reaction : DIAD and PPh3_3 mediate alkoxy group transfer through a redox mechanism .

Scientific Research Applications

Medicinal Chemistry

DPA-714 has been identified as a specific ligand for the translocator protein (TSPO), which is implicated in various physiological and pathological processes. Its applications in medicinal chemistry include:

  • Radiolabeling for Imaging : DPA-714 has been successfully radiolabeled with carbon-11 (11C^{11}C) for use in positron emission tomography (PET) imaging. This application allows researchers to visualize TSPO expression in vivo, providing insights into neuroinflammation and other conditions such as Alzheimer's disease and multiple sclerosis .
  • Therapeutic Potential : The compound's interaction with TSPO suggests potential therapeutic applications in neurodegenerative diseases. Studies indicate that modulation of TSPO can influence neuroinflammatory responses, making DPA-714 a candidate for drug development aimed at treating such conditions .

Neuroscience Research

DPA-714's role as a TSPO ligand extends into neuroscience research, where it is utilized to study the following:

  • Neuroinflammation : Research has demonstrated that DPA-714 can be used to assess neuroinflammatory processes in animal models. Its binding affinity to TSPO allows for the monitoring of microglial activation, which is critical in understanding the pathophysiology of neurodegenerative diseases .
  • Behavioral Studies : In experimental setups, DPA-714 has been used to evaluate behavioral changes in response to neuroinflammation. Such studies help elucidate the relationship between inflammation and cognitive functions .

Environmental Studies

Beyond its biomedical applications, DPA-714 has implications in environmental health research:

  • Human Exposome Studies : The compound has been detected in human biological samples, indicating exposure to environmental contaminants. This aspect positions DPA-714 as a marker for studying the human exposome—an individual's cumulative environmental exposures throughout their life . Understanding these exposures is crucial for assessing health risks associated with environmental pollutants.

Table 1: Summary of Applications

Application AreaSpecific UseFindings/Implications
Medicinal ChemistryPET ImagingVisualization of TSPO expression in vivo
Therapeutic PotentialModulation of neuroinflammation
Neuroscience ResearchNeuroinflammation AssessmentMonitoring microglial activation
Behavioral Impact StudiesInsights into inflammation-cognition relationship
Environmental StudiesHuman Exposome ResearchDetection in biological samples indicating exposure

Case Study: PET Imaging with DPA-714

In a study published by the Journal of Nuclear Medicine, researchers utilized DPA-714 labeled with 11C^{11}C to assess neuroinflammation in patients with Alzheimer's disease. The results indicated significant uptake of the radiolabeled compound in areas of the brain known to be affected by inflammation, suggesting its utility as a biomarker for disease progression and therapeutic efficacy .

Mechanism of Action

The mechanism of action of pyrazolopyrimidine acetamide analog 1 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation. The molecular targets often include kinases, proteases, and other enzymes involved in critical cellular processes .

Comparison with Similar Compounds

DPA-713 belongs to a class of pyrazolopyrimidine acetamides designed for TSPO targeting. Key structural analogs include DPA-714 , F-DPA (FDPA) , and iodoDPA-713 , each differing in substituents and functional groups, which critically influence binding affinity, metabolic stability, and imaging utility.

Structural and Functional Modifications

DPA-714
  • Structure : Differs from DPA-713 by replacing the 4-methoxyphenyl group with a 4-(2-fluoroethoxy)phenyl moiety .
  • Key Properties :
    • Higher lipophilicity due to the fluoroethoxy chain, enhancing blood-brain barrier penetration.
    • Binding affinity: Ki = 1.7 nM (vs. 2.4 nM for DPA-713) .
    • Limitation : Forms radiometabolites (e.g., [18F]fluoroacetic acid) that enter the brain, complicating PET quantification .
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
  • Structure : Fluorine atom directly attached to the phenyl ring, eliminating the alkoxy chain .
  • Key Properties :
    • Improved metabolic stability by avoiding labile ether bonds.
    • Binding affinity: Ki = 2 nM, comparable to DPA-714 .
    • Challenge : Low radiochemical conversion (RCC < 3%) in early labeling attempts; resolved using adamantyl auxiliary precursors (45% RCC, 96 GBq/μmol molar activity) .
IodoDPA-713
  • Structure : Iodine substitution at the 3-position of the 4-methoxyphenyl group .
  • Application : Serves as a precursor for radioiodination ([125I]iodoDPA-713) to study inflammation in preclinical models .

Comparative Data Table

Compound Substituent (R) Ki (nM) Metabolic Stability Key Application
DPA-713 4-Methoxyphenyl 2.4 Moderate Preclinical neuroinflammation
DPA-714 4-(2-Fluoroethoxy)phenyl 1.7 Low (radiometabolites) Clinical PET imaging
F-DPA 4-Fluorophenyl 2.0 High Neuroimaging (improved stability)
IodoDPA-713 3-Iodo-4-methoxyphenyl N/A N/A Precursor for radioiodination

Preclinical and Clinical Utility

  • DPA-713 : Validated in longitudinal studies of Parkinson’s disease, showing elevated TSPO binding in early-stage patients .
  • F-DPA : Demonstrated superior imaging quality in rat neuroinflammation models due to reduced radiometabolites .

Limitations and Innovations

  • DPA-714’s metabolic instability drove the development of F-DPA to eliminate ether bond cleavage .
  • IodoDPA-713 bridges optical and nuclear imaging, enabling multi-modal inflammation tracking .

Biological Activity

N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, commonly referred to as DPA-713, is a synthetic compound that belongs to the class of phenylpyrazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neuroinflammation and cancer. This article aims to provide a comprehensive overview of the biological activity of DPA-713, including its mechanisms of action, therapeutic applications, and relevant research findings.

DPA-713 has the following chemical characteristics:

  • Chemical Formula : C21H26N4O2
  • Molecular Weight : 366.46 g/mol
  • CAS Number : 386297-97-8

DPA-713 is structurally characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.

DPA-713 primarily acts as a ligand for the translocator protein (TSPO), also known as the peripheral-type benzodiazepine receptor (PBR). This receptor is involved in various biological processes, including neuroinflammation and apoptosis. The interaction between DPA-713 and TSPO is crucial for its biological effects, particularly in the context of neuroprotection and modulation of inflammatory responses.

Neuroinflammation

Recent studies have highlighted the role of DPA-713 in imaging neuroinflammation. It has been utilized as a radioligand in positron emission tomography (PET) imaging to assess TSPO expression in various neurological conditions. For instance, research has shown that DPA-713 can effectively bind to TSPO in glioma models, indicating its potential use as a biomarker for tumor characterization and monitoring treatment responses .

Anticancer Potential

The anticancer properties of DPA-713 have been explored in several studies. The compound has demonstrated selective binding to TSPO in tumor tissues, suggesting a potential role in targeting malignant cells while sparing healthy tissues. In preclinical models, DPA-713 exhibited significant tumor uptake and displacement capabilities, which could be leveraged for therapeutic interventions .

Enzymatic Inhibition

DPA-713 has also been investigated for its enzymatic inhibitory activities. It has shown promise as an inhibitor of certain enzymes involved in cancer progression and inflammation. The structure-activity relationship studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can enhance its inhibitory efficacy against specific targets .

Study 1: Neuroinflammation Imaging

A study conducted by Yaqub et al. (2020) utilized DPA-713 for PET imaging in patients with neurodegenerative diseases. The results indicated that increased TSPO expression correlated with disease severity, highlighting the potential of DPA-713 as a diagnostic tool for monitoring neuroinflammation .

Study 2: Tumor Characterization

In another study focusing on glioma models, DPA-713 was used to quantify TSPO expression. The findings revealed that DPA-713 could differentiate between tumor types based on TSPO levels, suggesting its utility in personalized medicine approaches for cancer treatment .

Data Table: Summary of Biological Activities

Activity Description Reference
TSPO BindingHigh affinity for TSPO; used in PET imaging
Anticancer ActivitySelective binding in tumor tissues; potential for targeted therapy
Enzymatic InhibitionInhibitory effects on enzymes related to inflammation and cancer progression

Q & A

Q. What are the common synthetic routes for preparing N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine scaffolds. For example:

  • Intermediate preparation : A precursor like N,N-diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide is synthesized via coupling reactions. Stannyl or iodophenyl derivatives are used for radiolabeling (e.g., tributylstannyl groups for [18F]F-DPA) .
  • Radiolabeling : Fluorine-18 or carbon-11 is introduced via nucleophilic substitution. For instance, [11C]DPA-713 is synthesized by methylating the 4-hydroxyphenyl precursor with [11C]CH3OTf .
  • Derivatization : Substituents like fluoroethoxy groups are added via Sonogashira coupling or alkylation .

Q. Key Characterization Techniques :

  • HPLC : Used to confirm radiochemical purity (>98% for [11C]DPA-713) .
  • Mass Spectrometry/NMR : Validates molecular structures (e.g., δppm values for pyrazolo-pyrimidine derivatives) .

Q. How is the purity and structural integrity of this compound validated during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., synthesis of N-arylidene derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies radiochemical purity (e.g., [18F]F-DPA with >95% purity) .
  • Crystallography : X-ray diffraction confirms crystal structures (e.g., N-(4-chlorophenyl)-5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine) .

Advanced Research Questions

Q. How can researchers address low radiochemical conversion (RCC) rates during fluorine-18 labeling of this compound?

Methodological Answer: Low RCC (<3%) in early [18F]F-DPA synthesis was resolved using:

  • Adamantyl auxiliary precursors : Improved decay-corrected radiochemical yields (RCYs) to 45±8% .
  • Carrier-added [18F]F2 : Increased RCYs to 15±3%, though molar activity remained suboptimal .
  • Optimized reaction conditions : Elevated temperatures (80–90°C) and prolonged heating (8–12 h) enhance coupling efficiency .

Table 1 : Radiolabeling Performance Comparison

Precursor TypeRCY (%)Molar Activity (GBq/μmol)Reference
Adamantyl-SPIAD45±896±22
Carrier-added [18F]F215±37.8±0.5

Q. What experimental design considerations are critical for in vivo PET imaging using this compound?

Methodological Answer:

  • Tracer specificity : Confirm TSPO binding affinity via competitive assays (e.g., Ki = 2 nM for [18F]F-DPA) .
  • Dosage optimization : Use 7.4 GBq of [11C]DPA-713 with specific activities of 70–90 GBq/μmol to balance signal-to-noise ratios .
  • Control experiments : Compare uptake in TSPO-rich tissues (kidneys, spleen) vs. target regions (e.g., neuroinflammatory lesions) .

Case Study : In rheumatoid arthritis, [11C]DPA-713 showed 2.5× higher uptake in inflamed joints vs. healthy tissue, validated via autoradiography .

Q. How do structural modifications (e.g., fluorinated substituents) impact TSPO binding affinity and metabolic stability?

Methodological Answer:

  • Fluoroalkoxy groups : Derivatives like DPA-714 (4-(2-fluoroethoxy)phenyl) retain subnanomolar TSPO affinity (Ki = 0.91 nM) and improve metabolic stability .
  • Iodine substitution : [125I]iodoDPA-713 maintains binding but requires rigorous purification to reduce nonspecific uptake .
  • Methoxy vs. hydroxyl groups : The 4-methoxyphenyl moiety in DPA-713 reduces background brain uptake compared to hydroxylated analogs .

Table 2 : Binding Affinity of Derivatives

CompoundTSPO Ki (nM)Key ModificationReference
DPA-7140.914-(2-fluoroethoxy)phenyl
[18F]F-DPA2.04-fluorophenyl
Nor-DPA-7131.54-hydroxyphenyl

Q. How to resolve contradictions in preclinical data (e.g., varying TSPO expression levels across tumor models)?

Methodological Answer:

  • Model selection : Use standardized neuroinflammatory (e.g., dMCAO mice) or cancer models (HNSCC) to minimize variability .
  • Quantitative analysis : Apply kinetic modeling (e.g., Logan plot) to differentiate specific vs. nonspecific binding .
  • Multi-tracer validation : Compare with established tracers like [11C]PK11195 to confirm specificity .

Example : In glioma, [18F]F-DPA uptake correlated with TSPO immunohistochemistry (r = 0.89), resolving discrepancies from earlier studies .

Q. What are the methodological challenges in scaling up synthesis for multi-center trials?

Methodological Answer:

  • Automation : Automated modules (e.g., GE TRACERlab FX) improve reproducibility of [18F]F-DPA synthesis .
  • Quality control : Rigorous HPLC and GC testing ensures batch consistency .
  • Precursor stability : Tributylstannyl precursors degrade under light; use amber vials and inert atmospheres .

Q. How to optimize the signal-to-noise ratio in neuroimaging studies using this compound?

Methodological Answer:

  • Pre-dose blocking : Administer unlabeled DPA-713 (1 mg/kg) to saturate peripheral TSPO and enhance brain specificity .
  • Time-activity curves : Image at 30–60 min post-injection to capture peak target-to-background ratios .
  • Kinetic modeling : Use compartmental models to correct for plasma input and metabolite interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.